7-chloro-1H-quinazolin-4-one

Antifungal Azole SAR

7-Chloro-1H-quinazolin-4-one is the definitive 7-halogenated quinazolinone scaffold for medicinal chemistry. The chlorine at the 7-position is critical: SAR studies confirm it significantly enhances antifungal activity vs. unsubstituted analogs and distinctly modulates GABAA receptor PAM activity compared to 6- or 8-substituted isomers. This compound enables organometallic conjugation for up to 36-fold cytotoxicity enhancement and serves as a validated CDK9 inhibitor fragment (IC50 4.0 μM) for HIV-1 and oncology programs. Procure the correct isomer to maintain SAR integrity.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B7731396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-quinazolin-4-one
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=NC2=O
InChIInChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
InChIKeyPMLONMIODRHERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-quinazolin-4-one: Structural and Physicochemical Profile for Procurement Decisions


7-Chloro-1H-quinazolin-4-one (CAS 31374-18-2) is a halogenated heterocyclic building block within the quinazolin-4-one family, characterized by a chlorine atom at the 7-position of the bicyclic scaffold . Its molecular formula is C8H5ClN2O, with a molecular weight of 180.59 g/mol . The compound exists as a solid at room temperature with a melting point of 251-253 °C , a predicted pKa of 0.36 ± 0.20 , and a predicted density of 1.50 ± 0.1 g/cm³ . Commercial sources typically supply the material at purities exceeding 98.0% (GC/T) [1]. As a synthetic intermediate, it serves as a versatile precursor for generating diverse functionalized quinazolinone derivatives with demonstrated activity in medicinal chemistry campaigns [2].

Why 7-Chloro-1H-quinazolin-4-one Cannot Be Arbitrarily Substituted with Other Quinazolinone Analogs


The quinazolin-4-one scaffold exhibits profound structure-activity relationships (SAR) that are exquisitely sensitive to the position and identity of substituents. The 7-position in particular is a critical determinant of biological potency and selectivity. Studies have demonstrated that the introduction of a halogen at the 7-position, as in 7-chloro-1H-quinazolin-4-one, significantly enhances antifungal activity relative to unsubstituted analogs [1]. Furthermore, SAR investigations comparing 6-, 7-, and 8-substituted 2,3-diphenyl-quinazolin-4(3H)-ones reveal that the position of substitution modulates GABAA receptor positive allosteric modulation (PAM) activity in distinct ways [2]. Simply selecting any quinazolin-4-one building block without regard for the 7-chloro substitution pattern risks compromising or entirely eliminating the desired biological activity in downstream applications, underscoring the need for rigorous, evidence-based selection.

Quantitative Differentiation Evidence for 7-Chloro-1H-quinazolin-4-one Against Comparators


Antifungal Potency: The 7-Chloro Substituent is Essential for High Activity

In a systematic SAR study of azole antifungal agents bearing a quinazolinone nucleus, it was unequivocally established that the most potent compounds in vitro possessed a halogen (or an isostere) specifically at the 7-position [1]. The 7-chloro derivative UR-9825 was selected for advanced development based on its superior in vitro profile, demonstrating higher activity than established clinical antifungals including fluconazole and itraconazole [1]. This finding underscores that the 7-chloro substitution pattern is not merely beneficial but a critical determinant for achieving maximal antifungal efficacy within this chemotype.

Antifungal Azole SAR

Organometallic Conjugation Enhances Antiproliferative Cytotoxicity

The antiproliferative potential of the 7-chloro-1H-quinazolin-4-one scaffold can be significantly amplified through specific chemical modifications. A recent study demonstrated that conjugating 7-chloroquinazolin-4(3H)-one with a pyridine-2-ylmethylimine group and various organometallic moieties (Ru, Os, Rh, Ir) resulted in up to a 36-fold increase in cytotoxicity compared to the unmodified ligand [1]. This enhancement was observed across multiple cell lines, including drug-resistant variants, with IC50 values reaching the micromolar and nanomolar range [1].

Anticancer Organometallic Cytotoxicity

CDK9 Inhibition: A Fragments-Based Starting Point for Antiviral and Oncology Programs

A derivative of 7-chloroquinazolin-4-one, specifically 2-(4-aminophenyl)-7-chloroquinazolin-4(3H)-one, was identified as a novel and selective inhibitor of cyclin-dependent kinase 9 (CDK9) with an IC50 of 4.0 μM [1]. This inhibition was demonstrated to selectively interfere with HIV-1 Tat-mediated transcription and inhibit viral reactivation from latently infected cells [1]. The study characterizes this compound as a 'fragment,' indicating it is an optimizable starting point rather than an optimized clinical candidate, thereby highlighting the value of the core 7-chloroquinazolin-4-one structure for further medicinal chemistry elaboration [1].

CDK9 Antiviral Fragment-based

GABAA Receptor Modulation: Substitution Position Dictates Activity Profile

A comprehensive SAR study on 2,3-diphenyl-quinazolin-4(3H)-ones as positive allosteric modulators (PAMs) of GABAA receptors systematically explored substitutions at the 6-, 7-, and 8-positions [1]. The study synthesized and functionally characterized 36 analogs, revealing that the position of substitution, including 7-chloro, yields distinct modulatory potencies compared to unsubstituted or other-position isomers [1]. While the specific quantitative data for the 7-chloro analog was not reported in the abstract, the study's conclusion that 'several interesting SAR observations were extracted' directly implies that the 7-chloro substitution pattern imparts a unique pharmacological fingerprint relative to its 6- and 8-substituted counterparts [1]. This underscores the importance of the precise regiochemistry for CNS-targeted research.

GABAA CNS SAR

Optimal Application Scenarios for 7-Chloro-1H-quinazolin-4-one Based on Evidence


Medicinal Chemistry: Scaffold for Next-Generation Azole Antifungals

Leveraging the established SAR that a 7-halogen substituent is critical for potent in vitro antifungal activity [1], 7-chloro-1H-quinazolin-4-one is the preferred building block for synthesizing and optimizing novel azole antifungal candidates. Researchers can confidently prioritize this specific intermediate to maximize the probability of identifying compounds with efficacy superior to existing drugs like fluconazole and itraconazole, as demonstrated by the 7-chloro derivative UR-9825 [1].

Oncology: Development of Potent Antiproliferative Metallodrugs

The proven ability to enhance the cytotoxicity of the 7-chloroquinazolin-4-one scaffold by up to 36-fold through organometallic conjugation [2] makes this compound an ideal ligand for medicinal inorganic chemistry programs. Procurement of this specific building block enables the creation of half-sandwich Ru, Os, Rh, and Ir complexes with nanomolar-range activity against cancer cells, including drug-resistant phenotypes, for further preclinical development [2].

Antiviral and Oncology: Fragment-Based Discovery of CDK9 Inhibitors

The identification of a 7-chloroquinazolin-4-one derivative as a selective CDK9 inhibitor (IC50 = 4.0 μM) validates the scaffold for fragment-based drug discovery [3]. Scientists engaged in developing novel therapeutics for HIV-1 or CDK9-dependent cancers should procure this compound as a validated, optimizable fragment. Its demonstrated ability to interfere with HIV-1 Tat-mediated transcription provides a clear biological rationale for further structural elaboration [3].

Neuroscience: Probing GABAA Receptor Subtype Selectivity

Given that the position of substitution on the quinazolin-4-one ring (6-, 7-, or 8-) distinctly modulates activity at GABAA receptors [4], 7-chloro-1H-quinazolin-4-one is a critical tool for SAR studies in neuroscience. Researchers investigating allosteric modulation of GABAARs cannot simply substitute the 6- or 8-chloro isomer; the 7-chloro derivative provides a unique and essential data point for mapping the chemical space of this receptor family [4].

Technical Documentation Hub

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